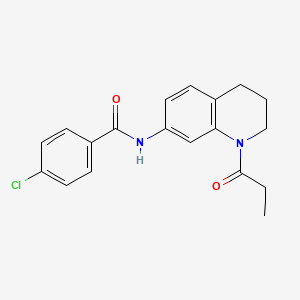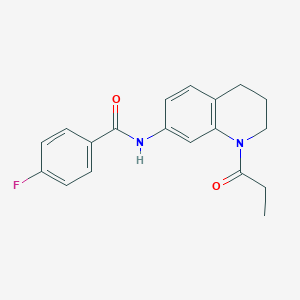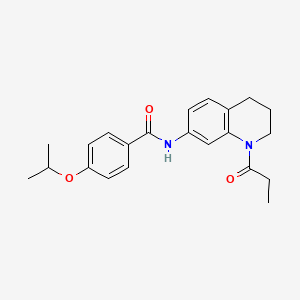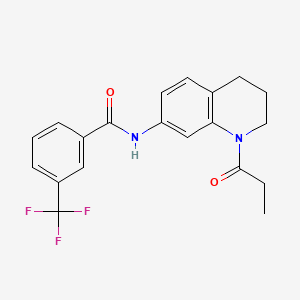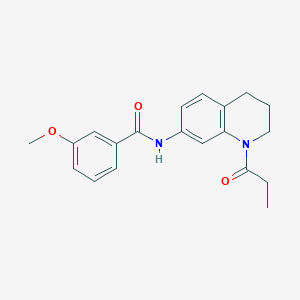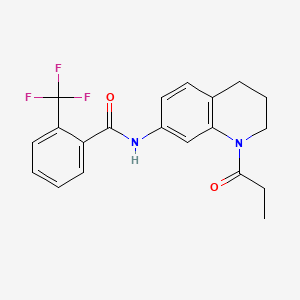
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide, or N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide, is an organic compound that has been studied for its potential uses in medical and scientific research. This compound is a derivative of the quinoline family and is composed of two aromatic rings and two nitrogen atoms. It is a white crystalline solid with a melting point of 155-156 °C.
科学研究应用
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in medical and scientific research. This compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This compound has been studied as a potential treatment for Alzheimer’s disease and other neurological disorders. In addition, this compound has been investigated as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
作用机制
The mechanism of action of N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase and inhibits its activity, thus preventing the breakdown of acetylcholine. In addition, the compound may bind to the active site of the enzyme COX-2 and inhibit its activity, thus preventing the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase acetylcholine levels in the brain, which may lead to improved cognitive function. In addition, this compound has been found to inhibit the activity of the enzyme COX-2, which may lead to reduced inflammation.
实验室实验的优点和局限性
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained from commercial suppliers. Additionally, this compound has been found to be a potent inhibitor of both acetylcholinesterase and COX-2, making it a useful tool for research into neurological and inflammatory disorders. However, this compound has not been extensively studied, so its safety and efficacy for use in humans is not yet known.
未来方向
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has potential applications in the treatment of neurological and inflammatory disorders. Further research is needed to understand the mechanism of action of this compound and to determine its safety and efficacy for use in humans. Additionally, further research is needed to explore the potential of this compound to be used as a drug delivery system for other drugs. Finally, further research is needed to explore the potential of this compound to be used in combination with other drugs to treat neurological and inflammatory disorders.
合成方法
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide can be synthesized through a reaction between 1-propyl-1,2,3,4-tetrahydroquinoline and 2-trifluoromethylbenzoyl chloride in an aprotic solvent such as dichloromethane at room temperature. The reaction yields an intermediate product which is then treated with an alkali to form the desired compound.
属性
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-5-6-13-9-10-14(12-17(13)25)24-19(27)15-7-3-4-8-16(15)20(21,22)23/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDRHXUEHBDJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









